4-Bromo-N-pentylbenzamide can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is cataloged under CAS Number 6846-12-4. The compound is classified as a halogenated amide, which is significant in both organic synthesis and biological applications due to its structural properties.
The synthesis of 4-bromo-N-pentylbenzamide can be achieved through several methods, primarily involving acylation reactions. Two common synthetic routes are:
The molecular structure of 4-bromo-N-pentylbenzamide features:
Studies indicate that the phenyl rings exhibit a twisted conformation, with dihedral angles between them being significant for understanding steric hindrance and reactivity. For instance, similar compounds show dihedral angles ranging from 30° to 60°, which can affect their reactivity in substitution reactions.
4-Bromo-N-pentylbenzamide undergoes several types of chemical reactions:
The mechanism of action for 4-bromo-N-pentylbenzamide primarily involves its interaction with biological targets such as enzymes or receptors:
4-Bromo-N-pentylbenzamide has several applications across different fields:
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a carbonyl group linked to an aniline moiety. This core structure enables diverse chemical modifications, allowing fine-tuning of electronic properties, steric bulk, and binding interactions with biological targets. Historically, benzamides like cisapride (gastroprokinetic) and metoclopramide (anti-emetic) established the therapeutic relevance of this class, primarily targeting serotonin and dopamine receptors [4] [8]. Their clinical success spurred interest in optimizing benzamide pharmacodynamics through halogenation, particularly bromine substitution, to enhance target selectivity and metabolic stability.
Early benzamide drugs exhibited significant off-target effects due to low receptor specificity. For instance, cisapride—a 5-HT₄ receptor agonist—cross-reacted with hERG potassium channels, leading to cardiotoxicity [4]. This limitation drove research into halogenated analogues, where bromine emerged as a strategic substituent. Brominated benzamides gained prominence for two key reasons:
Table 1: Evolution of Key Halogenated Benzamide Therapeutics
Compound | Target | Structural Feature | Clinical Application |
---|---|---|---|
Cisapride | 5-HT₄ receptor | Unhalogenated | Gastroprokinesis (withdrawn) |
4-Bromo-N-methylbenzamide | nAChRs | Para-bromination | Neuropharmacology probe |
Y-34959 | 5-HT₄ receptor | Chloro + methoxy substitution | Gastroprokinesis (investigational) |
4-Bromo-N-pentylbenzamide | Undefined | Para-bromo + N-pentyl | Preclinical optimization |
Bromine substitution at the benzoyl ring’s para-position, combined with N-alkyl chains (e.g., pentyl), confers distinct advantages over chlorine or fluorine analogues:
Steric and Electronic Effects
Role in Pharmacophore Design
Table 2: Impact of Bromine vs. Other Halogens on Benzamide Properties
Property | Br | Cl | F |
---|---|---|---|
Atomic Radius (Å) | 1.85 | 1.75 | 1.47 |
Electronegativity | 2.96 | 3.16 | 3.98 |
C–X Bond Length (Å) | 1.90 | 1.79 | 1.39 |
σ-Hole Potential (kcal/mol) | +15 to +20 | +10 to +15 | +5 to +10 |
Typical Ki vs. AChE (nM) | 8.91–34.02 [5] | 33.1–85.8 [5] | >100 [5] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: